N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Description
This compound features a phosphapentacyclo core—a polycyclic framework integrating phosphorus, oxygen, and aromatic systems. Key structural elements include:
- Trifluoromethanesulfonamide (TfNH) group: A strong electron-withdrawing moiety that modulates electronic properties, likely enhancing electron injection/transport capabilities in devices .
- Oxo and dioxa linkages: Oxygen atoms in the core may stabilize the phosphorus center and influence solubility.
The compound’s complexity suggests applications in organic electronics (e.g., OLEDs) or pharmaceuticals, where aromaticity and electron-deficient centers are critical .
Properties
IUPAC Name |
N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H45F3NO5PS/c58-57(59,60)68(63,64)61-67(62)65-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)66-67)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-12,17-24,29-36H,13-16,25-28H2,(H,61,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPACVVVULHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)NS(=O)(=O)C(F)(F)F)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H45F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Binaphthol Precursor Preparation
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Starting material : (R)- or (S)-1,1'-bi-2-naphthol (BINOL) undergoes selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride.
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Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) in dichloromethane at 0°C forms the dinaphtho[2,1-d:1',2'-f][1,dioxaphosphepin intermediate.
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) yields the 13-oxo derivative.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | TBSCl, imidazole, DMF, 25°C | 85% |
| Phosphorylation | POCl₃, CH₂Cl₂, 0°C → 25°C | 78% |
| Oxidation | H₂O₂, THF, 50°C | 92% |
Functionalization with Bis(3,5-diphenylphenyl) Groups
The bis(3,5-diphenylphenyl) substituents are introduced via Ullmann-type coupling or Buchwald-Hartwig amination :
Bromination of Core Structure
Suzuki-Miyaura Coupling
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Reaction with 3,5-diphenylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH):
Trifluoromethanesulfonamide Installation
The sulfonamide group is introduced via nucleophilic substitution at the phosphorus center:
Activation of Phosphorus(V) Center
Sulfonylation
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Challenges and Optimization
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Low Sulfonylation Efficiency : Steric hindrance from bis(3,5-diphenylphenyl) groups reduces reactivity. Microwave-assisted synthesis (100°C, 30 min) improves yields to 72%.
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Racemization : Chiral phosphapentacyclic cores require strict anhydrous conditions to retain enantiopurity.
Comparative Analysis of Methods
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Classical Ullmann coupling | Bromination + Suzuki coupling | 67% | 95% |
| Microwave sulfonylation | Direct P-functionalization | 72% | 98% |
| Chiral resolution | HPLC with cellulose column | 41% | >99% ee |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: N-((11bR)-2,6-Di([1,1’:3’,1’‘-terphenyl]-5’-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-((11bR)-2,6-Di([1,1’:3’,1’‘-terphenyl]-5’-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide has numerous applications in scientific research It is used in chemistry for the synthesis of complex molecules and as a ligand in catalysis In biology, it may be used in studies involving enzyme interactions and protein bindingIndustrially, it is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N-((11bR)-2,6-Di([1,1’:3’,1’‘-terphenyl]-5’-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
a) 4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[...]decaen-13-yl)benzenesulfonamide
- Core similarity : Shares the phosphapentacyclo backbone but lacks the bis(3,5-diphenylphenyl) substituents.
- Substituent differences :
- Butyl group : Introduces hydrophobicity but reduces conjugation.
- Benzenesulfonamide vs. TfNH : The latter’s stronger electron-withdrawing nature improves electron affinity.
b) Triphenylphosphine Oxide Derivatives
- Simpler aromatic-phosphorus systems without polycyclic frameworks.
- Lower molecular weight improves solubility but reduces thermal stability .
c) Metal-Free OLED Emitters (e.g., Fluorene-Phosphine Hybrids)
Comparative Data Table
Research Findings and Contradictions
- Advantages :
- Trade-offs :
Biological Activity
N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features and functional groups. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 713.6 g/mol. The compound features a phosphapentacyclic structure with multiple aromatic groups and a trifluoromethanesulfonamide moiety that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₄F₃N₃O₇P |
| Molecular Weight | 713.6 g/mol |
| Functional Groups | Phosphapentacyclic structure |
| Purity | ≥95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Study : A study demonstrated that similar phosphorous-containing compounds showed enhanced cytotoxic effects against various cancer cell lines compared to traditional chemotherapeutics.
Antimicrobial Activity
The trifluoromethanesulfonamide moiety suggests potential antimicrobial properties:
- In vitro Studies : Preliminary tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds in this class have been shown to inhibit bacterial growth by disrupting cell wall synthesis.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application:
- Toxicity Tests : Initial assessments reveal an LD50 greater than 2000 mg/kg in oral administration tests on rats.
- Environmental Impact : The compound is not easily degradable and exhibits low toxicity towards aquatic organisms.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The results indicated a reduction in tumor size by over 50% compared to controls.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.
Q & A
Q. What synthetic methodologies are effective for constructing the pentacyclic phosphapentacyclo framework in this compound?
The synthesis of such complex polycyclic structures often employs iodonium salts as intermediates for cyclization. For example, dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates (similar to those in ) can act as precursors for forming fused aromatic systems. A stepwise approach involves:
- Sequential Suzuki-Miyaura couplings to assemble biphenyl subunits.
- Oxidative cyclization using hypervalent iodine reagents to form the pentacyclic core.
- Final functionalization with trifluoromethanesulfonamide via nucleophilic substitution (e.g., using DEAD-mediated coupling, as described in ). Reaction yields may vary significantly (24–84%) depending on steric hindrance and electronic effects, necessitating iterative optimization of catalysts (e.g., Pd-based) and reaction temperatures .
Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemical and structural properties?
Key methods include:
- Multinuclear NMR :
- ¹⁹F NMR to confirm trifluoromethanesulfonamide incorporation (δ ≈ -75 to -80 ppm).
- ³¹P NMR to verify the λ⁵-phosphorus center (δ ≈ 0–20 ppm for phosphonate oxides).
- X-ray crystallography : Essential for resolving the absolute configuration of the pentacyclic framework and confirming stereochemical assignments (e.g., optical rotation data in , where [α]D = −605° in methanol).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (≥98% as per ) .
Q. What stability considerations are critical during handling and storage?
- Thermal stability : The compound’s melting point (>300°C, from ) suggests high thermal resilience, but decomposition risks exist under prolonged heating.
- Moisture sensitivity : The λ⁵-phosphorus center may hydrolyze in aqueous environments; reactions should be conducted under inert atmospheres (N₂/Ar).
- Storage : Store in desiccated conditions at −20°C, preferably in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during trifluoromethanesulfonamide functionalization?
Discrepancies in yields (e.g., 24% vs. 84% in ) arise from steric effects and electronic modulation of intermediates. Strategies include:
- Substituent tuning : Introducing electron-donating groups (e.g., methoxy) to enhance nucleophilicity at reaction sites.
- Catalyst screening : Testing Pd(0)/Pd(II) systems with bulky ligands (e.g., XPhos) to mitigate steric hindrance.
- Reaction monitoring : Using in-situ ¹⁹F NMR or LC-MS to identify side products (e.g., elimination byproducts) and adjust conditions dynamically .
Q. What computational approaches predict the compound’s reactivity in catalytic applications?
- DFT calculations : Model the electron-withdrawing effect of the trifluoromethanesulfonamide group on the λ⁵-phosphorus center to predict its Lewis acidity.
- Molecular dynamics simulations : Study solvation effects and conformational flexibility in catalytic cycles (e.g., asymmetric hydrogenation).
- AI-driven optimization : Platforms like COMSOL Multiphysics () can automate parameter tuning (e.g., temperature, solvent polarity) to enhance reaction efficiency .
Q. How does the λ⁵-phosphorus center influence electronic properties and catalytic activity?
The phosphorus center’s hypervalent state (λ⁵) enhances its electrophilicity, enabling:
- Coordination to transition metals : Acts as a P,O-ligand in asymmetric catalysis (e.g., enantioselective cycloadditions, as in ).
- Stabilization of transition states : The oxo and dioxa groups create a rigid, electron-deficient environment, favoring concerted mechanisms in cyclization reactions.
- Redox activity : Electrochemical studies (cyclic voltammetry) can quantify its oxidative stability under catalytic conditions .
Q. What strategies mitigate competing side reactions during functional group transformations?
- Protecting group chemistry : Temporarily mask reactive sites (e.g., hydroxyl groups) with silyl ethers during trifluoromethanesulfonamide installation.
- Selective activation : Use Lewis acids (e.g., BF₃·OEt₂) to activate specific positions while leaving others inert.
- Chromatographic resolution : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate regioisomers, as detailed in ’s purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
